REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:9][C:10]=1[Cl:11])[C:6]([OH:8])=[O:7].S(Cl)(Cl)=O.[CH3:17]O>>[NH2:1][C:2]1[CH:3]=[C:4]([OH:12])[C:5](=[CH:9][C:10]=1[Cl:11])[C:6]([O:8][CH3:17])=[O:7]
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(C(=O)O)=CC1Cl)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from EtOH-H2O
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(C(=O)OC)=CC1Cl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |